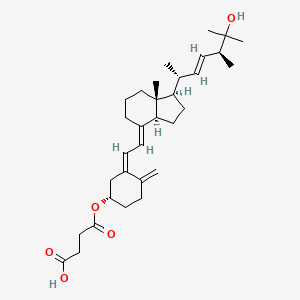
25-Hydroxyvitamin D2 3-Hemisuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Hydroxyvitamin D2 3-Hemisuccinate is a derivative of 25-Hydroxyvitamin D2, a form of vitamin D that is metabolized in the liver. This compound is often used in scientific research to study the effects and metabolism of vitamin D in the body. It plays a crucial role in calcium homeostasis and bone health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 3-Hemisuccinate typically involves the esterification of 25-Hydroxyvitamin D2 with succinic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
25-Hydroxyvitamin D2 3-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
25-Hydroxyvitamin D2 3-Hemisuccinate is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of vitamin D derivatives.
Biology: Investigating the role of vitamin D in cellular processes and metabolism.
Medicine: Researching the effects of vitamin D on bone health, calcium homeostasis, and potential therapeutic applications.
Industry: Used in the development of vitamin D supplements and fortified foods.
作用機序
25-Hydroxyvitamin D2 3-Hemisuccinate exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This binding regulates the expression of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.
類似化合物との比較
Similar Compounds
25-Hydroxyvitamin D2: The parent compound, which is also a form of vitamin D.
25-Hydroxyvitamin D3: Another form of vitamin D, derived from cholecalciferol.
1,25-Dihydroxyvitamin D2: The active form of vitamin D2, which has undergone further hydroxylation.
Uniqueness
25-Hydroxyvitamin D2 3-Hemisuccinate is unique due to its esterified form, which allows for different chemical properties and potential applications in research. Its ability to be used as a probe in studying vitamin D metabolism and its interactions with various receptors makes it a valuable tool in scientific research.
特性
分子式 |
C32H48O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O5/c1-21-10-14-26(37-30(35)18-17-29(33)34)20-25(21)13-12-24-8-7-19-32(6)27(15-16-28(24)32)22(2)9-11-23(3)31(4,5)36/h9,11-13,22-23,26-28,36H,1,7-8,10,14-20H2,2-6H3,(H,33,34)/b11-9+,24-12+,25-13-/t22-,23+,26+,27-,28+,32-/m1/s1 |
InChIキー |
WJFORELUFOSZHQ-OLCHGZDYSA-N |
異性体SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
正規SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
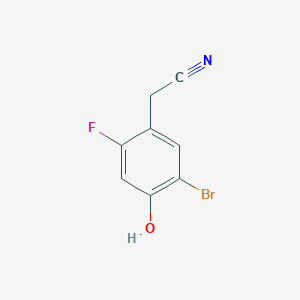
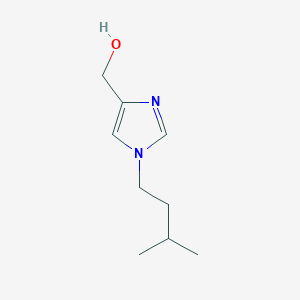
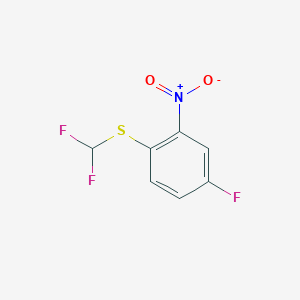
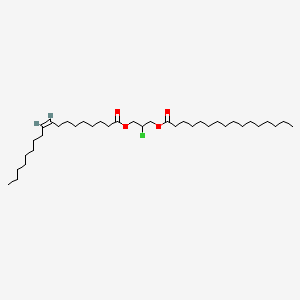

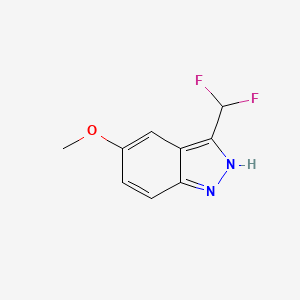
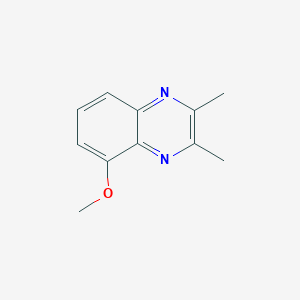
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
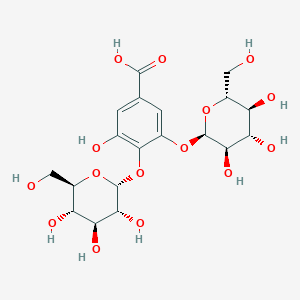
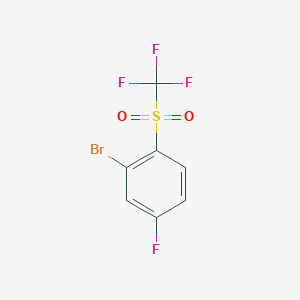
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
